molecular formula C11H13NO B13517792 4-(3-Hydroxybutyl)benzonitrile

4-(3-Hydroxybutyl)benzonitrile

Cat. No.: B13517792
M. Wt: 175.23 g/mol
InChI Key: BNZWVOLQLKAQJX-UHFFFAOYSA-N
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Description

4-(3-Hydroxybutyl)benzonitrile: is an organic compound with the molecular formula C11H13NO It features a benzonitrile core substituted with a hydroxybutyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Hydroxybutyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-bromobenzonitrile with 3-hydroxybutyl magnesium bromide in the presence of a catalyst. The reaction typically occurs under an inert atmosphere and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, has been explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Hydroxybutyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(3-Hydroxybutyl)benzonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3-Hydroxybutyl)benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, modifying the activity of enzymes and receptors. These interactions can affect various biochemical pathways, leading to diverse biological effects .

Comparison with Similar Compounds

  • 4-(3-Hydroxyphenyl)benzonitrile
  • 4-(3-Hydroxybutyl)-2-iodobenzonitrile
  • 4-(3-Hydroxybutyl)-4,4-dimethyl-2,5-dioxo-1-imidazolidinyl]-2-iodobenzonitrile

Comparison: 4-(3-Hydroxybutyl)benzonitrile is unique due to the presence of both a hydroxyl and a nitrile group, which allows it to participate in a wide range of chemical reactions. Compared to 4-(3-Hydroxyphenyl)benzonitrile, it has a longer aliphatic chain, which can influence its solubility and reactivity.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

4-(3-hydroxybutyl)benzonitrile

InChI

InChI=1S/C11H13NO/c1-9(13)2-3-10-4-6-11(8-12)7-5-10/h4-7,9,13H,2-3H2,1H3

InChI Key

BNZWVOLQLKAQJX-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)C#N)O

Origin of Product

United States

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